2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVJZNAGWFCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry , where it is being investigated for its potential as a therapeutic agent. The imidazole ring is known for its biological activity, particularly in the development of drugs targeting various diseases.
- Anticancer Activity : Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer proliferation pathways. Studies have shown that similar compounds can inhibit tumor growth by modulating signaling pathways such as the p38 MAP kinase pathway .
- Antimicrobial Properties : Compounds containing imidazole rings have been reported to possess antimicrobial activity. The sulfanyl group may enhance this property by facilitating interactions with microbial membranes .
Materials Science
In materials science, the compound's unique chemical structure allows it to be utilized in the development of advanced materials.
- Polymer Chemistry : The triethoxybenzoyl moiety can act as a photoinitiator in polymerization processes, leading to the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in the production of coatings and adhesives .
- Nanomaterials : Research is ongoing into the use of this compound in synthesizing nanomaterials for electronics and photonics. Its ability to form stable complexes with metal ions can be exploited to create nanostructures with tailored electronic properties .
Biochemical Applications
The biochemical applications of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole are significant due to its potential interactions with biological macromolecules.
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related imidazole derivatives suggest they can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain .
- Drug Delivery Systems : Due to its solubility characteristics imparted by the triethoxy groups, this compound could be developed into drug delivery systems that enhance the bioavailability of poorly soluble drugs .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of imidazole derivatives structurally related to our compound. The results indicated that modifications at the 1-position of the imidazole ring significantly enhanced anticancer activity against various cell lines, suggesting that similar modifications to our compound could yield promising results in cancer therapy .
Case Study 2: Antimicrobial Effects
In another investigation, researchers evaluated the antimicrobial efficacy of imidazole derivatives against Staphylococcus aureus. The study highlighted how structural variations influenced antimicrobial potency. The presence of electron-withdrawing groups like fluorine was found to enhance activity, providing a rationale for further exploration of our compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Electronic Properties
- Lipophilicity : The triethoxybenzoyl group in the target compound increases logP compared to bromofuran or methoxyphenyl analogs, favoring membrane permeability .
- Solubility : Triethoxy groups may reduce aqueous solubility relative to methoxy-substituted derivatives (e.g., ), necessitating formulation adjustments for in vivo applications.
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole represents a novel class of imidazole derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl sulfide with triethoxybenzoyl derivatives under controlled conditions. The resulting imidazole framework is crucial for its biological efficacy. Structural modifications, such as the introduction of electron-withdrawing groups, have been shown to enhance its potency against various cancer cell lines.
Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound on several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO (Cervical) | 2.38 - 3.77 | Induces apoptosis via mitochondrial pathway |
| RT-112 (Bladder) | 3.50 - 4.20 | Inhibits cell proliferation |
| MCF-7 (Breast) | 5.00 - 6.00 | Modulates estrogen receptor activity |
The compound has demonstrated significant cytotoxicity in vitro, particularly against cervical cancer cells (SISO), with IC50 values ranging from 2.38 to 3.77 µM . These values indicate a strong potential for development as an anticancer agent, especially when compared to standard chemotherapeutics like cisplatin, which has an IC50 range of 0.24 to 1.96 µM .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased early and late apoptotic cell populations in SISO cells, suggesting a dose-dependent effect on apoptosis induction .
- Inhibition of Proliferation : The compound appears to interfere with cell cycle progression and inhibit proliferation in various cancer types .
Structure-Activity Relationships (SAR)
The SAR studies reveal that substituents on the imidazole ring significantly influence biological activity. For instance:
- The presence of triethoxy groups enhances lipophilicity and cellular uptake.
- Electron-withdrawing groups at the para position of the phenyl ring increase cytotoxicity by stabilizing reactive intermediates during metabolic activation .
Case Studies
Several case studies have reported on the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes without significant toxicity at therapeutic doses.
- Combination Therapies : Preliminary findings suggest that combining this compound with existing chemotherapeutics may yield synergistic effects, enhancing overall treatment efficacy .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ a multi-step approach:
- Step 1 : React 3,4,5-triethoxybenzoyl chloride with 4,5-dihydro-1H-imidazole under basic conditions (e.g., triethylamine in dry THF) to form the benzoylated intermediate.
- Step 2 : Introduce the 3-fluorophenylmethyl sulfanyl group via nucleophilic substitution, using a thiolate anion generated from NaH or K₂CO₃ in DMF .
- Monitoring : Track reaction progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How can the molecular structure be confirmed post-synthesis?
Validate the structure using:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with predicted values (e.g., δ ~7.2–7.4 ppm for fluorophenyl protons; δ ~4.1 ppm for triethoxy OCH₂ groups) .
- X-Ray Crystallography : Solve the crystal structure using SHELXL (for refinement) and validate via CIF checks (e.g., R-factor < 5%) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Q. What solvents and catalysts are optimal for imidazole functionalization?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for sulfanyl group introduction.
- Catalysts : Mild bases (K₂CO₃) minimize side reactions compared to strong bases like NaH .
- Temperature : 60–80°C balances reaction rate and stability of the dihydroimidazole core .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Cross-Validation : Compare hydrogen bond geometries (e.g., C—H···F/N interactions) in crystallographic data (Mercury CSD) with NMR coupling constants .
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA and compute theoretical NMR/IR spectra for alignment with experimental data .
- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases in crystallographic vs. spectroscopic bond lengths .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the triethoxybenzoyl group’s potential π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex in explicit solvent .
- Free Energy Perturbation (FEP) : Calculate ΔG binding for fluorophenyl derivatives to quantify substituent effects .
Q. How can environmental persistence and degradation pathways be assessed?
- Experimental : Use HPLC-MS to monitor hydrolysis under varying pH (4–10) and UV light exposure.
- Computational : Apply EPI Suite to estimate logP (lipophilicity) and BIOWIN models for biodegradability .
- Metabolite Identification : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-QTOF-MS .
Q. What methodologies resolve ambiguities in crystallographic hydrogen bonding networks?
- Hirshfeld Surface Analysis : Visualize close contacts (Mercury CSD) to identify weak C—H···F/N interactions missed in initial refinement .
- Twinned Refinement : For overlapping electron density, use SHELXL’s TWIN/BASF commands to deconvolute contributions from multiple crystal domains .
- Neutron Diffraction : If feasible, resolve H-atom positions in deuterated crystals (high-resolution data required) .
Q. How to design a study linking this compound’s structure to pharmacological activity?
- Hypothesis-Driven Framework : Propose that the triethoxy group enhances blood-brain barrier penetration (logP ~3.5) while the fluorophenyl group modulates target selectivity .
- SAR Analysis : Synthesize analogs (e.g., varying alkoxy substituents) and correlate structural features with IC₅₀ values in enzyme assays .
- In Silico ADMET : Predict toxicity (ProTox-II) and bioavailability (SwissADME) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
